2-Chloro-4-methylthiazole-5-carboxylic acid
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Overview
Description
“2-Chloro-4-methylthiazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H4ClNO2S . It has a molecular weight of 177.61 .
Synthesis Analysis
The synthesis of “2-Chloro-4-methylthiazole-5-carboxylic acid” involves several steps. For instance, one method involves the reaction of cesium carbonate, 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-chloro-4-methylthiazole-5-carboxylic acid in THF (Tetrahydrofuran) and water .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methylthiazole-5-carboxylic acid” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The InChI code for this compound is 1S/C5H5ClNO2S/c1-2-3(4(8)9)7-5(6)10-2/h10H,1H3,(H,8,9) .
Chemical Reactions Analysis
The thiazole ring in “2-Chloro-4-methylthiazole-5-carboxylic acid” has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .
Physical And Chemical Properties Analysis
“2-Chloro-4-methylthiazole-5-carboxylic acid” is a solid substance . It has a molecular weight of 177.61 and an empirical formula of C5H4ClNO2S .
Scientific Research Applications
Synthesis and Biological Evaluation
2-Chloro-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For example, derivatives with good in vivo antithrombotic activity have been identified, leading to the synthesis of new derivatives with potential antibacterial properties. These compounds have shown moderate to good antimicrobial activity in vitro (Babu et al., 2016).
Chemical Synthesis and Derivatives
The acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid has led to the production of various derivatives. These derivatives have been used as starting compounds for the synthesis of other complex molecules, demonstrating the versatility of 2-Chloro-4-methylthiazole-5-carboxylic acid in chemical syntheses (Dovlatyan et al., 2004).
Applications in Polymer Science
This compound has also found applications in polymer science. For instance, derivatives of 2-Chloro-4-methylthiazole-5-carboxylic acid have been used in the synthesis of thermotropic polyesters. These polyesters have been characterized for their properties like inherent viscosities and differential scanning calorimetry, highlighting their potential in materials science (Kricheldorf & Thomsen, 1992).
Applications in Organic Chemistry
In organic chemistry, the carboxylic acid anion moiety of derivatives like 2-Chloro-4-methylthiazole-5-carboxylic acid has been used as a directing group in cross-coupling reactions. This has led to the selective production of various substituted nicotinic acids and triazoles, demonstrating the compound's utility in fine-tuning chemical reactions (Houpis et al., 2010).
Development of Antimicrobial Agents
This compound has also been explored for the development of antimicrobial agents. For instance, derivatives of 2-Chloro-4-methylthiazole-5-carboxylic acid have been synthesized and tested for their antibacterial activity against various microorganisms, indicating their potential use in developing new antibacterial drugs (Chavan & Pai, 2007).
Exploration in Greenhouse Studies
In greenhouse studies, novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid have shown fungicidal and insecticidal activities. This indicates the potential agricultural applications of compounds derived from 2-Chloro-4-methylthiazole-5-carboxylic acid (Liu, Li, & Li, 2004).
Safety And Hazards
The safety data sheet for “2-Chloro-4-methylthiazole-5-carboxylic acid” indicates that it is classified under GHS07 and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUFDQVROYUUBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349844 |
Source
|
Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylthiazole-5-carboxylic acid | |
CAS RN |
40003-48-3 |
Source
|
Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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